molecular formula C8H12O2 B12578996 (E)-3-methylhept-3-ene-2,6-dione

(E)-3-methylhept-3-ene-2,6-dione

Cat. No.: B12578996
M. Wt: 140.18 g/mol
InChI Key: LRQPBWGHPPMRQW-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methylhept-3-ene-2,6-dione is an α,β-unsaturated diketone characterized by a seven-carbon backbone with conjugated ketone groups at positions 2 and 6, a methyl substituent at position 3, and a double bond in the E-configuration. This structural arrangement confers unique reactivity, particularly in cycloaddition and nucleophilic addition reactions, due to the electron-deficient nature of the α,β-unsaturated system.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-3-methylhept-3-ene-2,6-dione

InChI

InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h4H,5H2,1-3H3/b6-4+

InChI Key

LRQPBWGHPPMRQW-GQCTYLIASA-N

Isomeric SMILES

CC(=O)C/C=C(\C)/C(=O)C

Canonical SMILES

CC(=O)CC=C(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methylhept-3-ene-2,6-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 3-methyl-2-butanone and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of (E)-3-methylhept-3-ene-2,6-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Ozonolysis and Atmospheric Degradation

The compound undergoes ozonolysis due to its electron-rich double bond. Reaction with ozone (O₃) forms primary ozonides, which decompose into carbonyl-containing products via Criegee intermediates . The reaction rate is influenced by alkyl substitution:

  • Rate coefficient (298 K): ~1.2 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ (estimated for monoalkyl-substituted alkenes) .

  • Key products: Formaldehyde and a diketone derivative, depending on cleavage patterns.

Aldol Condensation

The diketone participates in base-catalyzed aldol condensation. For example, under NaOH, one ketone acts as a nucleophile (enolate), attacking another carbonyl group:

  • Conditions: Basic (e.g., NaOH), room temperature.

  • Product: A β-keto-ester or extended conjugated system.

Michael Addition

The α,β-unsaturated ketone system facilitates Michael additions. Nucleophiles (e.g., amines, enolates) attack the β-position:

  • Example: Reaction with pyrrolidine yields a 1,4-adduct.

  • Mechanism: Conjugation stabilizes the transition state, directing regioselectivity.

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

  • Reactivity: Enhanced by electron-withdrawing ketone groups.

  • Product: Six-membered cyclohexene derivatives with endo preference due to (E)-configuration.

Nucleophilic Attack

  • Carbonyl reactivity: Ketones undergo nucleophilic additions (e.g., Grignard reagents).

  • Example: Reaction with RMgX forms tertiary alcohols at the α-position.

Electrophilic Addition

  • Double bond: Reacts with halogens (e.g., Br₂) or acids (e.g., H₂SO₄) to form dihalides or alcohols.

Table of Key Chemical Reactions

Reaction TypeReagents/ConditionsProductsKey Features
OzonolysisO₃, atmospheric conditionsCarbonyl compoundsCriegee intermediates
Aldol CondensationNaOH, RTConjugated enonesBase-catalyzed
Michael AdditionAmines, enolates1,4-AdductsRegioselective
Diels-AlderDiene, heatCyclohexene derivativesEndo preference
Grignard AdditionRMgX, etherTertiary alcoholsKetone reactivity

Mechanistic Insights

  • Keto-enol tautomerism: Facilitates nucleophilic attack at α-positions.

  • Conjugation effects: Stabilize transition states in cycloadditions and Michael additions.

  • Steric effects: (E)-configuration influences stereochemical outcomes in Diels-Alder reactions .

Scientific Research Applications

Organic Synthesis

1.1 Catalytic Reactions

(E)-3-methylhept-3-ene-2,6-dione has been utilized in several catalytic reactions. For instance, it participates in the Morita–Baylis–Hillman reaction, where it acts as a substrate to produce valuable intermediates. Research indicates that this compound can yield high selectivity and efficiency when subjected to Lewis acid catalysis, demonstrating its utility in synthesizing complex organic molecules .

1.2 Synthesis of Bioactive Compounds

The compound's structure allows it to be transformed into various bioactive molecules. For example, derivatives of (E)-3-methylhept-3-ene-2,6-dione have been shown to exhibit cytotoxic activity against cancer cell lines and antimalarial properties. This is particularly significant in the context of drug discovery and development .

Pheromone Research

(E)-3-methylhept-3-ene-2,6-dione has been identified as a component in pheromone blends for certain insect species. Its role as an allomone has been documented in the context of interactions among insects, particularly within the Hymenoptera order (e.g., stingless bees). Such applications are crucial for developing pest control strategies that leverage natural chemical signals .

Flavoring and Fragrance Industry

The compound's pleasant odor profile makes it a candidate for use in flavoring and fragrance formulations. It is structurally related to other flavor compounds and can enhance the sensory characteristics of food products. Its application extends to both alcoholic and non-alcoholic beverages, confectionaries, and perfumery .

Case Studies

Study Application Findings
Aggrwal et al. (2020)Organic SynthesisDemonstrated high yields in Morita–Baylis–Hillman reactions using (E)-3-methylhept-3-ene-2,6-dione as a substrate .
Pheromone AnalysisInsect BehaviorIdentified as an allomone in stingless bees; contributes to mating behaviors and territorial marking .
Flavor Profile AnalysisFood ScienceFound to enhance flavor profiles in various food products; effective in masking bitter tastes in pharmaceuticals .

Mechanism of Action

The mechanism of action of (E)-3-methylhept-3-ene-2,6-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions, affecting biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Diketone Derivatives

Compound Name Core Structure Key Functional Groups Biological Relevance
(E)-3-methylhept-3-ene-2,6-dione Acyclic α,β-unsaturated diketone Conjugated ene, 2,6-dione Not explicitly reported in evidence
Ergostane-3,6-dione Steroidal tetracyclic framework 3,6-dione, methyl/ethyl substituents Biomarker in plant extracts
Dihydroxypyrido-pyrazine-1,6-dione Bicyclic pyrazine 1,6-dione, azole substituents EC50 = 6 nM (antiviral/anticancer)
Ergost-25-ene-3,6-dione,5,12-dihydroxy Steroid with hydroxylation 3,6-dione, hydroxyl groups BRCA1 binding affinity > doxorubicin
Chromene-2,6-dione derivatives Fused dipyrano-chromene system 2,6-dione, polyphenolic substituents Antioxidant/phytochemical activity

Key Observations :

  • Steroidal diones (e.g., ergostane-3,6-dione) exhibit enhanced membrane permeability due to their lipid-soluble frameworks, correlating with their roles as biomarkers in plant extracts and high binding affinity to cancer-related proteins .
  • Azole-substituted pyrido-pyrazine-1,6-diones demonstrate superior PK profiles (e.g., bioavailability) compared to acyclic analogs, attributed to their bicyclic systems and metal-binding motifs .

Pharmacokinetic and Bioactivity Differences

Table 2: Bioactivity and ADMET Properties

Compound Type EC50/IC50 ADMET Properties Key Reference
Pyrido-pyrazine-1,6-dione 6 nM High metabolic stability
Ergost-25-ene-3,6-dione N/A Similar to doxorubicin (ADMET)
Chromene-2,6-dione derivatives Not quantified Moderate solubility

Insights :

  • The azole-modified pyrido-pyrazine-1,6-dione derivatives exhibit nanomolar potency (EC50 = 6 nM), likely due to their ability to mimic peptide bonds and engage with enzymatic active sites .
  • Ergost-25-ene-3,6-dione,5,12-dihydroxy outperforms the synthetic drug doxorubicin in binding to BRCA1, a breast cancer target, while maintaining comparable absorption and toxicity profiles .
  • In contrast, chromene-2,6-diones prioritize antioxidative activity over direct cytotoxicity, reflecting the influence of polyphenolic substituents on mechanism of action .

Biological Activity

(E)-3-methylhept-3-ene-2,6-dione, also known as mesityl oxide, is a compound that has garnered attention for its biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(E)-3-methylhept-3-ene-2,6-dione is characterized by its unique structure featuring a conjugated dione system. The compound's chemical formula is C₇H₁₂O₂, and it possesses a double bond between the second and third carbon atoms, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that (E)-3-methylhept-3-ene-2,6-dione exhibits antimicrobial activity against various pathogens. In a study assessing the efficacy of different compounds against bacterial strains, mesityl oxide showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have revealed that (E)-3-methylhept-3-ene-2,6-dione can induce cytotoxicity in cancer cell lines. For instance, tests conducted on MCF-7 breast cancer cells showed that the compound triggered apoptosis through the activation of caspase pathways. The results indicated that treatment with mesityl oxide led to a dose-dependent decrease in cell viability .

The biological activity of (E)-3-methylhept-3-ene-2,6-dione is thought to be mediated through its interaction with cellular components. The compound may disrupt cellular membranes or interfere with metabolic processes due to its electrophilic nature. This reactivity allows it to form adducts with nucleophiles in proteins and nucleic acids, potentially leading to altered cellular functions .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various diketones, including (E)-3-methylhept-3-ene-2,6-dione. The results showed that mesityl oxide exhibited comparable activity to established antibiotics against certain strains of Escherichia coli and Staphylococcus aureus. The study concluded that the compound could be further developed into a natural preservative for food products .

Study 2: Cancer Cell Line Analysis

In another investigation focusing on cancer treatment, (E)-3-methylhept-3-ene-2,6-dione was tested on several cancer cell lines. The findings indicated that the compound effectively reduced cell proliferation in a variety of cancer types, including lung and colon cancer cells. Flow cytometry analysis confirmed that mesityl oxide induced cell cycle arrest at the G1 phase, suggesting its potential as an anticancer therapeutic agent .

Data Tables

Biological Activity Tested Concentration Effect Observed Reference
Antimicrobial50 µg/mLInhibition of E. coli growth
Cytotoxicity100 µMApoptosis in MCF-7 cells
Cell Cycle Arrest200 µMG1 phase arrest in colon cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (E)-3-methylhept-3-ene-2,6-dione with high stereochemical fidelity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (E)-isomer. Use catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states. Monitor reaction progress via TLC or GC-MS. Purify via fractional crystallization or preparative HPLC, referencing stereochemical validation using NOESY NMR to confirm geometry .

Q. Which spectroscopic techniques are critical for characterizing the diketone and alkene functionalities in (E)-3-methylhept-3-ene-2,6-dione?

  • Methodological Answer : Employ ¹³C NMR to identify carbonyl carbons (δ ~200-220 ppm) and ¹H NMR to resolve alkene protons (δ ~5-6 ppm, coupling constants for E-geometry). Confirm conjugation effects via UV-Vis (λmax for α,β-unsaturated diketones). Validate using IR (C=O stretching ~1700 cm⁻¹) and compare with NIST spectral databases .

Q. How should researchers design kinetic experiments to study the thermal stability of (E)-3-methylhept-3-ene-2,6-dione?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under inert atmospheres to monitor mass loss. Perform isothermal studies at varying temperatures (e.g., 100–200°C) and calculate activation energy via the Arrhenius equation. Validate decomposition products using GC-MS .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of (E)-3-methylhept-3-ene-2,6-dione in cycloaddition reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (FMOs) and assess HOMO-LUMO gaps. Use molecular dynamics simulations to study solvent effects on transition states. Validate predictions with experimental outcomes, such as endo/exo selectivity in Diels-Alder reactions .

Q. How can researchers reconcile contradictory data on the catalytic hydrogenation kinetics of (E)-3-methylhept-3-ene-2,6-dione?

  • Methodological Answer : Conduct controlled replicates under standardized conditions (pressure, catalyst loading). Use ANOVA to identify outliers. Apply Eyring analysis to differentiate kinetic vs. thermodynamic control. Cross-reference with in-situ IR spectroscopy to detect intermediate species .

Q. What mechanistic insights explain the unexpected acid-catalyzed rearrangement of (E)-3-methylhept-3-ene-2,6-dione to bicyclic derivatives?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹⁸O) to trace oxygen migration pathways. Use DFT to map potential energy surfaces for carbocation intermediates. Validate via trapping experiments with nucleophiles (e.g., methanol) and characterize products via X-ray crystallography .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze discrepancies in reported melting points for (E)-3-methylhept-3-ene-2,6-dione derivatives?

  • Methodological Answer : Apply Grubbs’ test to identify outliers. Use differential scanning calorimetry (DSC) to standardize melting point determination. Correlate purity with HPLC retention times and report confidence intervals for replicated measurements .

Q. What experimental controls are essential when studying the photochemical reactivity of (E)-3-methylhept-3-ene-2,6-dione?

  • Methodological Answer : Include dark controls to rule out thermal reactions. Use actinometry to quantify light intensity. Monitor oxygen levels (via Schlenk techniques) to prevent radical quenching. Validate product distributions using chiral HPLC to assess stereochemical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.